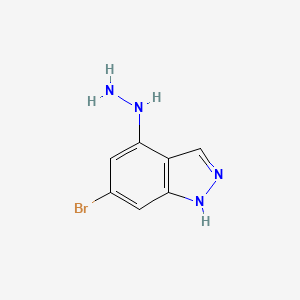
6-Bromo-4-hydrazinyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-hydrazinyl-1H-indazole is a chemical compound with the molecular formula C7H7BrN4 . It is characterized by a bromine atom attached to a 4-hydrazinyl-1H-indazole scaffold. The compound’s structure consists of a five-membered indazole ring fused with a pyrazole ring, and the hydrazine group provides reactivity and potential biological activity .
Synthesis Analysis
- Cyclization to Form 6-Bromo-4-hydrazinyl-1H-indazole : The 2-bromo-6-fluorobenzaldehyde is further reacted with hydrazine hydrate to form the desired 6-bromo-4-hydrazinyl-1H-indazole .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-hydrazinyl-1H-indazole consists of a fused indazole-pyrazole ring system. The bromine atom is attached to the indazole ring, and the hydrazine group is positioned at the 4-position. The compound’s molecular weight is 227.06 g/mol .
Scientific Research Applications
Anticancer Activity
“6-Bromo-4-hydrazinyl-1H-indazole” derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The assessment was conducted using the MTT reduction assay, which measures cell viability .
Antiangiogenic Properties
Some derivatives of “6-Bromo-4-hydrazinyl-1H-indazole” have demonstrated significant antiangiogenic activity. This is crucial in cancer treatment as it involves inhibiting the formation of new blood vessels that tumors need to grow. Compounds were tested against proangiogenic cytokines like TNFα, VEGF, EGF, IGF1, TGFb, and leptin .
Antioxidant Effects
The antioxidant properties of “6-Bromo-4-hydrazinyl-1H-indazole” derivatives have been explored through their radical scavenging activities. Compounds were screened for their ability to scavenge DPPH, hydroxyl, and superoxide radicals, with some showing significant activity comparable to ascorbic acid .
Synthetic Methodologies
Recent advancements in synthetic approaches for indazole derivatives, including “6-Bromo-4-hydrazinyl-1H-indazole”, have been summarized. These methodologies involve transition metal-catalyzed reactions, reductive cyclization reactions, and catalyst-free syntheses, highlighting the versatility of indazoles in medicinal chemistry .
Molecular Docking Insights
In silico molecular docking analyses have provided structural insights into the interaction of indazole derivatives with biological targets. This computational approach helps in understanding the anti-TNFα effect exhibited by these compounds, which is valuable for drug design and discovery .
Chemotherapy Drug Development
The role of “6-Bromo-4-hydrazinyl-1H-indazole” in the advancement of chemotherapy drug discovery is notable. Strategies to block cell division by affecting the mitotic spindle are a major area of research, and indazole derivatives are contributing to this field by offering potential new drugs with fewer side effects .
Safety and Hazards
Mechanism of Action
Target of Action
6-Bromo-4-hydrazinyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and are known to act as selective inhibitors of phosphoinositide 3-kinase δ . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer treatment .
Mode of Action
Indazole compounds are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function and leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-4-hydrazinyl-1H-indazole are likely to be those involving phosphoinositide 3-kinase δ . This enzyme is involved in several signaling pathways that regulate cellular functions. By inhibiting this enzyme, 6-Bromo-4-hydrazinyl-1H-indazole could potentially disrupt these pathways, leading to a variety of downstream effects .
Pharmacokinetics
The compound’s molecular weight (22706 g/mol) and its structural properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-Bromo-4-hydrazinyl-1H-indazole’s action would depend on the specific context in which it is used. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, it could potentially have anti-cancer effects by inhibiting cell growth and proliferation .
properties
IUPAC Name |
(6-bromo-1H-indazol-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c8-4-1-6(11-9)5-3-10-12-7(5)2-4/h1-3,11H,9H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIWXXULJERGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

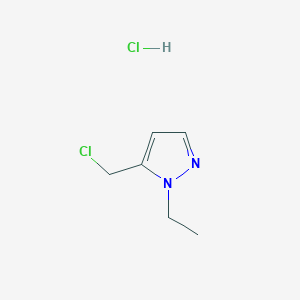
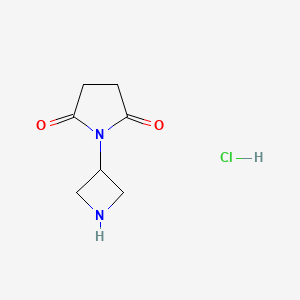
![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)

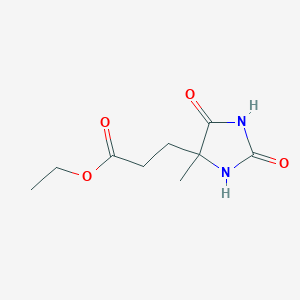
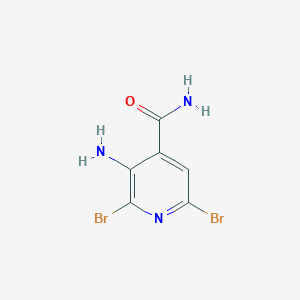
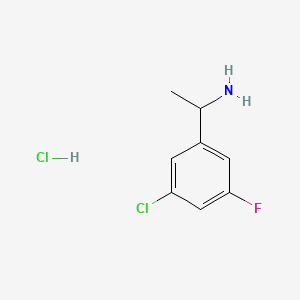
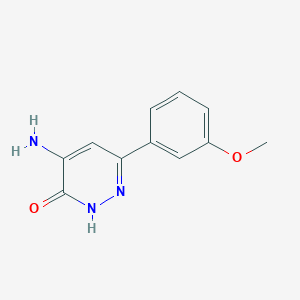

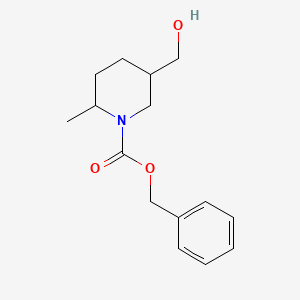

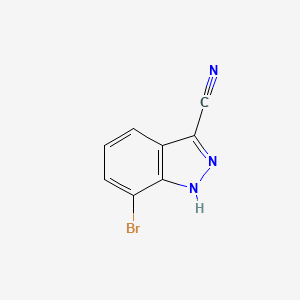
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)